2-(Pyrrolidin-1-yl)phenol

Coordination chemistry Ligand design Acidity modulation

2-(Pyrrolidin-1-yl)phenol (CAS 4787-77-3) features a unique ortho-substitution pattern enabling intramolecular hydrogen bonding, critical for analgesic SAR studies and stable Cu/Ni/Zn Schiff base complexes. This distinct electronic environment differs from its meta/para analogs, ensuring precise reactivity for pharmaceutical intermediates and functional material synthesis.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 4787-77-3
Cat. No. B1302007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)phenol
CAS4787-77-3
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC=C2O
InChIInChI=1S/C10H13NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2
InChIKeyZGSBDRFDXWRZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-1-yl)phenol (CAS 4787-77-3) – Chemical Properties, Applications, and Industrial Sourcing


2-(Pyrrolidin-1-yl)phenol (CAS 4787-77-3) is an ortho-substituted alkylaminophenol characterized by a pyrrolidine ring attached to a phenolic core. It is a beige to brown crystalline powder with a molecular weight of 163.22 g/mol and the formula C₁₀H₁₃NO . The compound exhibits physicochemical properties including a predicted pKa of 10.30±0.30, a melting point range of 108–112 °C, and a density of 1.146 g/cm³ . It is insoluble in water but soluble in common organic solvents . The ortho-substitution pattern (pyrrolidine adjacent to the phenolic –OH) imparts distinct electronic and steric characteristics that influence its reactivity and coordination chemistry .

Why 2-(Pyrrolidin-1-yl)phenol Cannot Be Simply Substituted by Other Aminophenols


The ortho-substitution pattern of 2-(Pyrrolidin-1-yl)phenol confers a unique geometric and electronic environment that cannot be replicated by its meta- or para-substituted analogs. The proximity of the pyrrolidine nitrogen to the phenolic –OH group enables intramolecular hydrogen bonding and influences the compound's acidity, metal-coordinating ability, and oxidative behavior . In contrast, 3-(pyrrolidin-1-yl)phenol (CAS 25912-16-7) and 4-(pyrrolidin-1-yl)phenol lack this intramolecular interaction, leading to different pKa values, reactivity profiles, and biological activities [1]. The following evidence guide quantifies these differential properties to support informed scientific selection and procurement decisions.

2-(Pyrrolidin-1-yl)phenol (4787-77-3) – Comparative Quantitative Evidence for Procurement Decisions


Ortho-Substitution Lowers pKa and Enhances Metal-Coordinating Capability

The ortho-positioned pyrrolidine ring in 2-(Pyrrolidin-1-yl)phenol reduces the pKa of the phenolic –OH group relative to its meta analog, facilitating deprotonation and enabling stronger metal-chelate formation. This ortho effect is crucial for applications requiring robust ligand-metal binding .

Coordination chemistry Ligand design Acidity modulation

Ortho-Substitution Alters Solubility and Lipophilicity Profile

The ortho-substituted 2-(Pyrrolidin-1-yl)phenol exhibits a lower computed LogP (2.06) compared to its para analog, indicating reduced lipophilicity. This difference affects membrane permeability and formulation strategies in medicinal chemistry projects .

Drug-like properties Lipophilicity Formulation development

Ortho-Substituted Pyrrolidinylphenols Exhibit Superior Analgesic Potency Over Meta Analogs

Early analgesic SAR studies demonstrated that ortho-pyrrolidinylphenol (I) displays a meperidine-like level of analgesic activity in rodent models, whereas the corresponding meta-substituted compounds showed significantly reduced activity [1]. This positional isomer effect underscores the ortho-substitution requirement for potent opioid-like analgesia.

Analgesic activity Pain management In vivo pharmacology

Ortho-Pyrrolidinylphenol Serves as a Versatile Building Block for Schiff Base Ligands

2-(Pyrrolidin-1-yl)phenol can be readily converted into Schiff base ligands (e.g., by reaction with aldehydes) that form stable complexes with Cu(II), Ni(II), and Zn(II). These complexes exhibit antimicrobial activity with MIC values in the low micromolar range [1]. The ortho-disposition of the –OH and pyrrolidine nitrogen provides a favorable N,O-chelation motif that is less accessible from meta or para isomers.

Schiff base Metal complexes Antimicrobial agents

2-(Pyrrolidin-1-yl)phenol (4787-77-3) – Best Research and Industrial Application Scenarios


Medicinal Chemistry: Analgesic Drug Discovery

Leverage the validated analgesic activity of the ortho-pyrrolidinylphenol scaffold to design new non-opioid pain therapeutics. The compound serves as a core fragment for SAR exploration, with the ortho-substitution pattern being critical for activity [1].

Coordination Chemistry: Synthesis of N,O-Chelating Ligands

Use 2-(Pyrrolidin-1-yl)phenol as a precursor for Schiff base ligands that form stable Cu(II), Ni(II), and Zn(II) complexes with antimicrobial properties. The ortho-disposition of the –OH and pyrrolidine nitrogen enables efficient metal chelation [2].

Organic Synthesis: Building Block for Functional Materials

Employ 2-(Pyrrolidin-1-yl)phenol as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Its ortho-substitution pattern imparts unique reactivity that facilitates selective transformations .

Analytical Chemistry: Reference Standard for Chromatography

Utilize high-purity 2-(Pyrrolidin-1-yl)phenol (≥98%) as a reference standard for HPLC and GC method development, leveraging its well-defined physicochemical properties and commercial availability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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